molecular formula C8H7NS B1305242 Indoline-2-thione CAS No. 496-30-0

Indoline-2-thione

Cat. No. B1305242
CAS RN: 496-30-0
M. Wt: 149.21 g/mol
InChI Key: IGJWTYFTQNHSEK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Indoline-2-thione is an organic compound with the formula C8H6(S)(NH). It is a derivative of dihydro indole containing a thione group . The compound is a tautomer of 2-mercaptoindole . It is a white solid and is prepared by thiation of 2-oxindole .


Synthesis Analysis

Indoline-2-thione can be synthesized through a base-mediated [3 + 2]-annulation of indoline-2-thione with Morita−Baylis−Hillman and Rauhut−Currier adducts of nitroalkenes . This method is valuable due to its complete regioselectivity, broad substrate scope, and mild reaction conditions .


Molecular Structure Analysis

The molecular structure of Indoline-2-thione is C8H6(S)(NH), indicating that it contains carbon, hydrogen, sulfur, and nitrogen . It is a derivative of dihydro indole containing a thione group .


Chemical Reactions Analysis

Indoline-2-thione can undergo a variety of chemical reactions. For instance, it can react with 1,2-diaza-1,3-dienes to form 2-carboxylated thieno[2,3-b] indole derivatives . It can also undergo photochemical reactions with alkenes .


Physical And Chemical Properties Analysis

Indoline-2-thione is a white solid . It has a molar mass of 149.21 g/mol and a density of 1.27 g/cm^3 . Its melting point is 44–45 °C (111–113 °F; 317–318 K) .

Scientific Research Applications

Solar Ultraviolet-B Radiation Measurement

Indoline-2-thione has been proposed as a new kind of photochemical actinometer for solar ultraviolet-B radiation due to its specific photochemical reaction patterns under UV irradiation. Its stability in aqueous solutions and environmental safety makes it a promising candidate for measuring solar UV-B radiation (Araya-Hernández & Morales, 2006).

Synthesis of Complex Organic Structures

Indoline-2-thione serves as a precursor for synthesizing a variety of complex organic molecules. For instance, it reacts with α-halo esters, α-halo ketones, and α-bromoacetonitrile to yield 2-alkylthioindole derivatives, which are valuable intermediates in organic synthesis (Nishio, Saku, & Yamamoto, 2001). Additionally, it has been used in the stereoselective synthesis of tetrahydrothiopyrano[2,3-b]indole skeletons through tandem reactions (Moghaddam et al., 2013), and in catalytic methods for constructing indoline-2-thiones with an all-carbon quaternary centre at the C-3 position (Ikota et al., 2014).

Antioxidant Activities

Research has also highlighted the antioxidant behavior of indoline-2-thione derivatives, indicating their effectiveness as radical scavengers. This suggests their potential as sources for combating oxidative damage, underscoring the therapeutic potentials of indoline-2-thione derivatives (Aboul‐Enein et al., 2005).

Cytotoxic Activities

Moreover, indoline-2-thione has been implicated in the synthesis of thiazolo[3,2-a]indoles with significant cytotoxic activity, demonstrating its utility in the development of new anticancer drugs (Short et al., 2019).

Safety And Hazards

Indoline-2-thione is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is a combustible liquid and can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Future Directions

Indoline-2-thione has potential applications in the synthesis of various organic compounds. For instance, it can be used to prepare 2-carboxylated thieno[2,3-b] indoles, which are valuable for the preparation of thienodolin, a natural product isolated from Streptomyces albogriseolus that exhibits valuable biological properties .

properties

IUPAC Name

1,3-dihydroindole-2-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7NS/c10-8-5-6-3-1-2-4-7(6)9-8/h1-4H,5H2,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGJWTYFTQNHSEK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=CC=CC=C2NC1=S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20197921
Record name 2-Indolinethione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20197921
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

149.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Indoline-2-thione

CAS RN

496-30-0
Record name 2-Indolinethione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=496-30-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Indolinethione
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000496300
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Indolinethione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20197921
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,3-Dihydro-indole-2-thione
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Indoline-2-thione
Reactant of Route 2
Indoline-2-thione
Reactant of Route 3
Indoline-2-thione
Reactant of Route 4
Indoline-2-thione
Reactant of Route 5
Indoline-2-thione
Reactant of Route 6
Indoline-2-thione

Citations

For This Compound
211
Citations
HY Aboul‐Enein, A Kładna, I Kruk… - Biopolymers …, 2005 - Wiley Online Library
The antioxidant behavior of a series of new synthesized substituted indoline‐2‐ones and indolin‐2‐thiones was investigated in this study using an oxygen radical absorbance capacity …
Number of citations: 23 onlinelibrary.wiley.com
P Thanigaimalai, KC Lee, VK Sharma… - Chemical and …, 2011 - jstage.jst.go.jp
… of sodium carbonate at room temperature to obtain the indoline-2-thione 9.The compound 326) was obtained by the treatment of indoline-2-thione (9) with various aldehydes using the …
Number of citations: 12 www.jstage.jst.go.jp
T Nishio, N Okuda, Y Omote - Journal of the Chemical Society, Perkin …, 1988 - pubs.rsc.org
… However, irradiation of 1,3,3-trimethylindoline-2-thione (la) in benzene in the presence of methacrylonitrile (2M) under the same conditions as described above for 5 h gave a mixture, …
Number of citations: 15 pubs.rsc.org
T Nishio - The Journal of Organic Chemistry, 1988 - ACS Publications
… (12 800)] is similar to that of 3,3-dimethyl-l-phenylindoline-2-thione (lm, thione form)3 45but … Consequently, the indoline-2-thione la is present preferentially in the thione form in the …
Number of citations: 32 pubs.acs.org
T Nishio, N Okuda, C Kashima - Helvetica Chimica Acta, 1990 - Wiley Online Library
… Indoline-2-thione 2p having an additional thio in the same molecule did not give any desulfurization products, probably due to the S-atom acting as catalyst poison. Indoline-2-thiones …
Number of citations: 33 onlinelibrary.wiley.com
T Nishio, M Oka - Helvetica chimica acta, 1997 - Wiley Online Library
… Both products, indole 31 and 3-alkylindoles 38 and 39 were obtained, when the indoline-2-thione 1 h was irradiated in the presence of trialkylamines such as Pr,N (26b) and Bu,N (26c) …
Number of citations: 17 onlinelibrary.wiley.com
T Nishio, O Saku, H Yamamoto - Journal of Heterocyclic …, 2001 - Wiley Online Library
… Treatment of indoline-2-thione 1f with ethyl bromoacetate 2a in the absence of triphenylphosphine under the same conditions also gave indole derivative 7, but in low yield. In a similar …
Number of citations: 2 onlinelibrary.wiley.com
SZ Sayyed‐Alangi, M Koohi… - Bulletin of the Korean …, 2015 - Wiley Online Library
… Among them, indoline-2-thione is an aromatic compound containing an NCS synthon in a heterocyclic ring of five centers.1 The exciting report on the synthesis and comparison of …
Number of citations: 7 onlinelibrary.wiley.com
Q Qin, XL Liu, AJ Ma, XZ Zhang… - Chemistry–An Asian …, 2021 - Wiley Online Library
… -containing indoline-2-thione … indoline-2-thione derivatives. The prominent strategies include the sulfuration of indoline-2-ones and the electrophilic functionalization of indoline-2-thione…
Number of citations: 5 onlinelibrary.wiley.com
JL Li, Q Zhao, C Gou, QZ Li, HJ Leng… - Advanced Synthesis …, 2021 - Wiley Online Library
… As shown in Scheme 26c, a plausible mechanism of the [3+3] cyclization was proposed by the authors, which involved two steps of nucleophilic attack of indoline-2-thione 58 to …
Number of citations: 13 onlinelibrary.wiley.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.